molecular formula C9H14O2 B6229916 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane CAS No. 122968-05-2

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane

Cat. No.: B6229916
CAS No.: 122968-05-2
M. Wt: 154.21 g/mol
InChI Key: UOLAJAULFPZUNA-UHFFFAOYSA-N
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Description

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[25]octane is a unique organic compound characterized by its spirocyclic structureIts molecular formula is C9H14O2, and it has a molecular weight of 154.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired effects such as inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-1-methylidene-4,8-dioxaspiro[2.5]octane stands out due to its unique spirocyclic structure, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

122968-05-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

6,6-dimethyl-2-methylidene-4,8-dioxaspiro[2.5]octane

InChI

InChI=1S/C9H14O2/c1-7-4-9(7)10-5-8(2,3)6-11-9/h1,4-6H2,2-3H3

InChI Key

UOLAJAULFPZUNA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(CC2=C)OC1)C

Purity

95

Origin of Product

United States

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